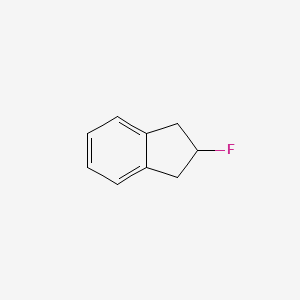

2-Fluoro-2,3-dihydro-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYYLYDHACIROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Organic Scaffolds in Modern Organic Synthesis

The incorporation of fluorine into organic molecules imparts unique properties that are highly sought after in contemporary organic synthesis. nih.gov Fluorine is the most electronegative element, and its introduction can dramatically alter a molecule's physical, chemical, and biological characteristics. bohrium.comtandfonline.com

One of the primary drivers for the synthesis of fluorinated compounds is the enhancement of metabolic stability in drug candidates. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com This "blocking" of metabolically vulnerable sites can increase the bioavailability and half-life of a drug. tandfonline.comresearchgate.net

The Dihydro 1h Indene Core Structure: Synthetic Versatility and Architectural Relevance

The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This structural motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. encyclopedia.pub

The synthetic versatility of the indane scaffold allows for a wide range of chemical modifications. nih.gov Functional groups can be introduced at various positions on both the aromatic and aliphatic rings, enabling the creation of diverse libraries of compounds for screening and optimization. mdpi.comnih.gov The indane core provides a rigid, three-dimensional architecture that can be used to orient substituents in a precise spatial arrangement, which is crucial for optimizing interactions with biological targets like enzymes and receptors.

Derivatives of the dihydro-1H-indene core are found in a variety of pharmaceuticals and are being actively investigated for new therapeutic applications, including treatments for cancer. google.com The structural and electronic properties of the indane system also make it a valuable component in the development of advanced materials. smolecule.com

Positioning of 2 Fluoro 2,3 Dihydro 1h Indene Within the Landscape of Fluorinated Indane Derivatives

Direct Fluorination Strategies on Dihydro-1H-Indene Precursors

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed dihydro-1H-indene ring system. This can be achieved through electrophilic, nucleophilic, or radical-mediated pathways.

Electrophilic fluorination is a common strategy for forming C-F bonds. tcichemicals.com This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). For the dihydro-1H-indene system, this typically involves the fluorination of an enolate or a similar nucleophilic intermediate derived from a 1- or 2-indanone (B58226) precursor.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.combeilstein-journals.orgbeilstein-journals.org For instance, the fluorination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate preferentially occurs at the more acidic C-2 position. researchgate.net The choice of solvent can be critical, with acetonitrile (B52724) often being a suitable medium, while solvents like DMSO, DCM, or ethyl acetate (B1210297) may not yield the desired fluorinated product. researchgate.net The development of chiral N-F reagents has also enabled asymmetric fluorination, providing access to enantioenriched fluorinated indanones. mdpi.combeilstein-journals.org

Table 1: Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A stable source of electrophilic fluorine. |

| Selectfluor® | F-TEDA-BF4 | A highly effective and versatile electrophilic fluorinating agent. |

| 1-Fluoro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole | A hypervalent iodine-based fluorinating reagent. |

Nucleophilic fluorination involves the displacement of a leaving group at the C-2 position of a dihydro-1H-indene derivative with a fluoride (B91410) ion (F-). This is a classical approach for introducing fluorine. A common precursor for this reaction is a 2-hydroxy-2,3-dihydro-1H-indene (2-indanol) derivative, where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, before reaction with a fluoride source.

A variety of nucleophilic fluorinating agents are available, ranging from simple metal fluorides like potassium fluoride (KF) to more complex reagents like diethylaminosulfur trifluoride (DAST). tcichemicals.comresearchgate.net The choice of reagent and reaction conditions can influence the yield and stereochemical outcome of the reaction. For example, DAST is known to stereospecifically substitute a hydroxyl group with fluorine, often with inversion of configuration. tcichemicals.com

Table 2: Nucleophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| Potassium Fluoride | KF | A common and inexpensive source of fluoride ions. |

| Diethylaminosulfur Trifluoride | DAST | Effective for converting alcohols to fluorides. |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | FLUOLEAD™ | A stable, crystalline nucleophilic fluorinating agent. tcichemicals.com |

Radical fluorination offers a complementary approach to ionic methods and involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This method can be particularly useful for the fluorination of C-H bonds that are not easily functionalized by other means.

Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.orgorganic-chemistry.orgnih.gov For instance, a photocatalytic C–H fluorination reaction can provide direct access to fluorinated amino acids. acs.org In the context of the dihydro-1H-indene system, photocatalytic methods could potentially be applied to the direct fluorination of the C-2 position. The reaction typically involves a photocatalyst that, upon irradiation, initiates a process leading to the formation of a radical at the target position, which is then trapped by a fluorine source like Selectfluor®. wikipedia.orgorganic-chemistry.org

Ring-Closing and Annulation Reactions for the Construction of Fluorinated Dihydro-1H-Indene Systems

An alternative to direct fluorination is the construction of the fluorinated dihydro-1H-indene ring system through cyclization or annulation reactions. These methods often provide good control over the position of the fluorine atom.

Intramolecular cyclization reactions are a powerful strategy for the synthesis of cyclic compounds, including fluorinated dihydro-1H-indenones. These reactions typically involve the formation of a carbon-carbon bond to close a ring. For example, a suitably substituted aromatic precursor bearing a side chain can undergo intramolecular acylation or alkylation to form the five-membered ring of the indanone system. If the precursor already contains a fluorine atom at the desired position, this method can be highly effective.

Persulfate promoted radical alkylation/cyclization of biaryl ynones with 1,4-dihydropyridines has been shown to produce indenones, and the inclusion of a fluorine substituent on the aromatic ring of the starting material leads to the corresponding fluorinated indenone. mdpi.com

Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Palladium-catalyzed annulation reactions can be employed to construct the indane framework. These reactions often involve the coupling of two or more components in a way that builds the fused ring system.

For example, a palladium-catalyzed [4 + 2] annulation strategy has been reported for the synthesis of N-heterocycles, which could be conceptually extended to carbocyclic systems like indanes. acs.org Similarly, palladium-catalyzed intramolecular annulation of difluoroalkenes has been shown to produce difluoro- and trifluoromethylated indane analogs. dntb.gov.ua These methods offer a modular approach where the components can be varied to produce a range of substituted fluorinated indanes.

Tandem and Cascade Reactions for this compound Formation

The construction of the fluorinated indane core can be efficiently achieved through tandem or cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. These processes are highly valued for their atom and step economy.

One notable approach involves an organocatalytic Michael-Michael tandem reaction. This strategy has been successfully employed for the synthesis of trisubstituted indane derivatives. In a specific example, the reaction between an α,β-unsaturated aldehyde and 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBSM) as a fluorinating agent, catalyzed by a chiral organocatalyst, leads to the formation of a fluoro-substituted indane derivative in a one-pot process. soton.ac.uk This cascade reaction proceeds with excellent stereoselectivity, affording the product with a trans,trans substitution pattern. soton.ac.uk The resulting sulfonyl group can subsequently be removed via reductive desulfonylation to yield the final fluorinated indane. soton.ac.uk

Metal-catalyzed cascade reactions also provide powerful pathways to indene (B144670) frameworks. For instance, Rhodium(III)-catalyzed C-H activation followed by an intramolecular aldol (B89426) condensation represents an atom-economical protocol for creating functionalized indene derivatives. researchgate.net Similarly, gold(I) catalysts can initiate tandem reactions, such as an intramolecular alkoxylation/double aldol condensation cascade, to produce complex spirobi[indene] structures. researchgate.net While not directly yielding this compound, these methods highlight the potential of transition metals to construct the core indene skeleton, which could be adapted for fluorinated targets. Another modern approach is the use of photoredox catalysis in cascade cyclizations, for example, the [2 + 2 + 1] cyclization of 1,6-enynes, which offers a mild method for building polycyclic systems. rsc.org

Table 1: Tandem/Cascade Reactions for Fluorinated Indane Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|---|

| Michael-Michael Cascade | α,β-Unsaturated Aldehyde, FBSM | Chiral Organocatalyst III, Benzoic Acid | Fluoro-substituted indane with sulfonyl group | soton.ac.uk |

| C-H Activation/Aldol Condensation | Oxadiazole, Allylic Alcohol | Rhodium(III) complex | Functionalized indene | researchgate.net |

| Methoxylation/Double Aldol Cascade | Alkynone substrate | Gold(I) complex | 2,2'-Spirobi[indene] derivative | researchgate.net |

Functional Group Interconversions on Existing Fluorinated Dihydro-1H-Indene Frameworks

Once the fluorinated indane skeleton is established, further molecular diversity can be achieved through functional group interconversions (FGIs). These transformations modify existing functional groups on the core structure to access a wider range of derivatives.

Chemical Transformations of 2-Fluoro-2,3-dihydro-1H-Indenones

2-Fluoro-2,3-dihydro-1H-indenones are key intermediates for the synthesis of various fluorinated indane derivatives. The ketone functional group is a versatile handle for numerous chemical transformations. A primary method to introduce the fluorine atom at the C2 position is through the catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates. mdpi.com Using a chiral Pybox-Eu(III) complex and an electrophilic fluorine source, various substituted tert-butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylates can be converted to their 2-fluoro derivatives in good yields. mdpi.com

Once formed, the ketone in 2-fluoro-2,3-dihydro-1H-indenones can undergo a range of reactions. Standard ketone chemistry, such as reduction, can be applied. For example, reduction using agents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol, yielding 2-fluoro-2,3-dihydro-1H-inden-1-ol. This introduces a new stereocenter and functional group for further modification. Other transformations could include reactions with organometallic reagents to form tertiary alcohols or conversion to hydrazones, which can then be used in further synthetic steps. scribd.com

Table 2: Synthesis of 2-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylates

| Substrate | Catalyst System | Yield | Product | Ref. |

|---|---|---|---|---|

| tert-butyl 1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate | Eu(OTf)₃, (S,R)-ind-pybox | 80% | tert-butyl (R)-2-fluoro-1-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylate | mdpi.com |

| tert-butyl 7-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Eu(OTf)₃, (S,R)-ind-pybox | 73% | tert-butyl (R)-2-fluoro-7-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | mdpi.com |

| pentan-3-yl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | La(OTf)₃, (S,R)-ind-pybox | 60% | pentan-3-yl (R)-2-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | mdpi.com |

Conversion of this compound-Based Carboxylic Acids and Esters

Carboxylic acids and esters positioned on the this compound framework are valuable precursors for a variety of other functional groups. Compounds such as 2-(2-Fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid and 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid serve as examples of this class of molecules. google.com.nasigmaaldrich.com

These carboxylic acids can undergo typical transformations. cymitquimica.com For instance, they can be converted to highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. compoundchem.com These acid chlorides can then react with a range of nucleophiles, such as alcohols to form esters or amines to generate amides.

The ester functional group in compounds like ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can also be manipulated. bldpharm.com Saponification with a base (e.g., NaOH) would hydrolyze the ester back to the corresponding carboxylic acid. Conversely, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk A more controlled reduction, for instance using diisobutylaluminium hydride (DIBAL-H), could potentially yield the corresponding aldehyde. imperial.ac.uk These interconversions significantly broaden the scope of accessible fluorinated indane derivatives for various research applications.

Table 3: Common Functional Group Interconversions for Carboxylic Acids and Esters

| Starting Functional Group | Reagent(s) | Resulting Functional Group | General Ref. |

|---|---|---|---|

| Carboxylic Acid | SOCl₂ or PCl₅ | Acid Chloride | compoundchem.com |

| Carboxylic Acid | R'OH, H⁺ (acid catalyst) | Ester | compoundchem.com |

| Ester | H₂O, H⁺ or OH⁻ | Carboxylic Acid | compoundchem.com |

| Ester | LiAlH₄, then H₂O workup | Primary Alcohol | imperial.ac.uk |

| Acid Chloride | R'NH₂ | Amide | compoundchem.com |

An exploration into the stereoselective synthesis of the chiral chemical compound this compound and its derivatives reveals a landscape of sophisticated chemical strategies. The precise introduction of a fluorine atom at a specific stereocenter within the indane framework is a significant challenge in synthetic organic chemistry, driven by the unique properties that fluorine imparts upon bioactive molecules. This article focuses exclusively on the methodologies developed to achieve this stereocontrol.

Chemical Reactivity and Transformation Studies of 2 Fluoro 2,3 Dihydro 1h Indene

Electrophilic and Nucleophilic Substitution Reactions on the Fluorinated Dihydro-1H-Indene Moiety

The aromatic ring of 2-fluoro-2,3-dihydro-1H-indene is susceptible to electrophilic attack, a characteristic reaction of benzene (B151609) and its derivatives. The fluorine atom at the 2-position, while not directly attached to the aromatic ring, can exert a minor deactivating inductive effect. However, the primary determinants of regioselectivity in electrophilic aromatic substitution are the ortho, para-directing alkyl substituents (the fused five-membered ring). Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho and para to the fused ring system, namely the 4- and 6-positions.

Conversely, direct nucleophilic aromatic substitution on the benzene ring is generally unfavorable due to the electron-rich nature of the aromatic system. Such reactions typically require strong activation by potent electron-withdrawing groups directly attached to the ring, which are absent in this compound.

Nucleophilic substitution at the fluorine-bearing carbon (C2) is also a potential reaction pathway. Given that the fluorine is attached to a secondary carbon, both S(_N)1 and S(_N)2 mechanisms could be envisaged, depending on the reaction conditions and the nature of the nucleophile. The polarity of the C-F bond makes the C2 carbon electrophilic and thus a target for nucleophiles.

Table 1: Predicted Outcomes of Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | 4-Bromo-2-fluoro-2,3-dihydro-1H-indene and 6-Bromo-2-fluoro-2,3-dihydro-1H-indene |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-fluoro-2,3-dihydro-1H-indene and 6-Nitro-2-fluoro-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-fluoro-2,3-dihydro-1H-indene and 6-Acetyl-2-fluoro-2,3-dihydro-1H-indene |

Functionalization of Peripheral Sites on the this compound Ring System

Functionalization of the peripheral sites of this compound primarily involves reactions at the benzylic positions (C1 and C3). These positions are activated towards radical and oxidative reactions due to the adjacent aromatic ring, which can stabilize radical and cationic intermediates through resonance.

A common method for benzylic functionalization is free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction is expected to selectively introduce a bromine atom at the C1 or C3 position. The resulting benzylic bromides are versatile intermediates for further nucleophilic substitutions.

Direct C-H activation and functionalization of the aromatic ring, while a developing area of research, could also provide a route to peripheral functionalization, though specific methodologies for this substrate are not widely reported.

Table 2: Predicted Outcomes of Peripheral Functionalization Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Benzylic Bromination | NBS, AIBN, CCl₄ | 1-Bromo-2-fluoro-2,3-dihydro-1H-indene and 3-Bromo-2-fluoro-2,3-dihydro-1H-indene |

Reduction and Oxidation Reactions of the Dihydro-1H-Indene Core

The dihydro-1H-indene core of this compound presents several sites for reduction and oxidation reactions. The aromatic ring can be reduced under forcing conditions, typically through catalytic hydrogenation at high pressure and temperature, to yield the corresponding fluorinated hexahydroindane derivative.

Oxidation of the dihydro-1H-indene core can target the benzylic C-H bonds. Strong oxidizing agents are capable of cleaving the alkyl chain, though milder conditions can lead to the formation of ketones at the benzylic positions. For instance, oxidation could potentially convert the methylene (B1212753) groups at C1 and C3 to carbonyl groups, leading to the formation of an indanone or an indandione derivative, respectively. The fluorine at the C2 position would likely remain intact under many oxidative conditions.

Table 3: Predicted Outcomes of Reduction and Oxidation Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, high pressure | 2-Fluoro-octahydro-1H-indene |

Rearrangement and Cycloaddition Reactions Involving this compound

The rigid, fused-ring structure of this compound makes skeletal rearrangements, such as Wagner-Meerwein rearrangements, less common unless a carbocation is generated at a suitable position, for instance, at a benzylic carbon. Such rearrangements would proceed to form a more stable carbocationic intermediate.

The aromatic ring of this compound is generally unreactive in cycloaddition reactions like the Diels-Alder reaction, as this would require the disruption of its aromaticity. However, if the five-membered ring were to contain unsaturation, cycloaddition reactions could become a viable pathway for further functionalization. As it stands, cycloaddition reactions directly involving the dihydro-1H-indene core are not anticipated under standard conditions.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 2,3 Dihydro 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-2,3-dihydro-1H-indene. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of the atomic connectivity and the electronic environment of the nuclei.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. The exact chemical shifts and multiplicities would be influenced by the substitution pattern.

The aliphatic protons at positions 1, 2, and 3 will show more complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The proton at C2, being directly attached to the same carbon as the fluorine atom, will be significantly affected, likely appearing as a doublet of multiplets. The methylene (B1212753) protons at C1 and C3 are diastereotopic and would therefore be expected to have different chemical shifts and show geminal and vicinal couplings.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The aromatic carbons are expected to resonate in the range of 120-145 ppm. The carbon atom bonded to the fluorine (C2) will show a large one-bond C-F coupling constant and its chemical shift will be significantly influenced by the electronegative fluorine atom. The aliphatic carbons C1 and C3 will appear at higher field compared to the aromatic carbons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| H-1 | 2.8 - 3.2 | m |

| H-2 | 4.5 - 5.5 | dm |

| H-3 | 3.0 - 3.4 | m |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 120 - 145 |

| C-1 | 30 - 40 |

| C-2 | 85 - 95 (with large ¹JCF) |

| C-3 | 30 - 40 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterization of the C-F Bond Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. researchgate.netresearchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For secondary alkyl fluorides, the chemical shift is typically in the range of -170 to -200 ppm. The fluorine signal will be split by the neighboring protons, primarily the geminal proton on C2 and the vicinal protons on C1 and C3, resulting in a complex multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the aromatic protons, as well as between the aliphatic protons at positions 1, 2, and 3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would allow for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This high precision allows for the determination of the elemental formula of this compound, which is C₉H₉F. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Expected HRMS Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass |

| [M]+ | C₉H₉F | 136.0688 |

| [M+H]+ | C₉H₁₀F | 137.0766 |

X-Ray Crystallography for Solid-State Structural Analysis and Stereochemical Assignment

As of the current literature survey, a crystal structure for this compound has not been reported. If suitable crystals could be obtained, X-ray diffraction analysis would provide invaluable information. It would confirm the connectivity of the atoms and provide precise measurements of the C-F bond length and the geometry around the stereocenter at C2. Furthermore, it would reveal the conformation of the five-membered ring, which is expected to be in an envelope or twist conformation. The packing of the molecules in the crystal lattice would also be elucidated, providing insight into intermolecular interactions. In the absence of experimental data, computational modeling could be employed to predict the likely solid-state structure and packing.

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation (e.g., Chiral-Phase HPLC)

The enantiomeric purity of this compound is a critical parameter in its advanced applications, particularly in pharmaceutical development and asymmetric synthesis, where the biological activity of enantiomers can differ significantly. Chiral High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the direct separation and quantification of the enantiomers of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

While specific chiral separation methods for this compound are not extensively detailed in publicly accessible literature, the general principles of chiral chromatography and established methods for structurally analogous compounds, such as other indane derivatives and fluorinated molecules, provide a robust framework for developing a successful separation strategy. The key to this separation is the selection of an appropriate CSP and the optimization of the mobile phase composition.

Detailed Research Findings

The development of a chiral HPLC method for this compound would typically involve screening a variety of commercially available chiral stationary phases. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are often the first choice for a wide range of chiral compounds due to their broad applicability and high success rates. These phases, such as those with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose or amylose, create chiral cavities and surfaces that can engage in multiple types of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, to achieve enantiomeric recognition.

For a non-polar compound like this compound, normal-phase chromatography is often the preferred mode. This involves using a non-polar mobile phase, typically a mixture of an alkane (e.g., hexane (B92381) or heptane) with a small amount of an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The alcohol modifier plays a crucial role in adjusting the retention and selectivity of the separation. The relative and absolute configuration of the chiral center at the C2 position, influenced by the fluorine atom, would be the primary determinant of the differential interaction with the CSP.

Alternatively, cyclodextrin-based CSPs could also be effective. These employ cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. The separation mechanism is based on the formation of inclusion complexes, where the analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386). The chirality of the cyclodextrin and interactions at the rim of the cavity lead to the differentiation of the enantiomers. For these columns, both normal-phase and reversed-phase (using aqueous-organic mobile phases) conditions can be explored.

The optimization process would involve systematically varying the composition of the mobile phase (e.g., the percentage of the alcohol modifier), the flow rate, and the column temperature to achieve baseline separation of the two enantiomeric peaks with good resolution (Rs > 1.5). Detection is typically carried out using a UV detector at a wavelength where the indane chromophore absorbs, for instance, around 254 nm.

The following tables present hypothetical yet representative data for the chiral separation of this compound based on common methodologies for similar compounds.

Table 1: Illustrative Chiral HPLC Conditions using a Polysaccharide-Based CSP

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Expected Chromatographic Results for Enantiomeric Separation

| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) |

| Enantiomer 1 | 8.2 | - |

| Enantiomer 2 | 9.5 | 2.1 |

The successful development of such a chiral HPLC method is indispensable for quality control, allowing for the precise determination of the enantiomeric excess (ee) of this compound in both bulk samples and during process monitoring. It also provides a means for isolating the individual enantiomers on a preparative scale for further stereospecific studies.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular conformation of organic molecules. For 2-Fluoro-2,3-dihydro-1H-indene, DFT calculations would be instrumental in understanding how the introduction of a highly electronegative fluorine atom impacts the geometry and electronic properties of the indan (B1671822) framework.

A computational study on the parent compound, 2,3-dihydro-1H-indene, has established its non-planar skeletal structure using DFT at the B3LYP/6-311++G(2d,2p) level of theory. researchgate.net For the fluorinated analogue, similar calculations would be performed to determine the optimized molecular geometry. It is anticipated that the C-F bond introduction would lead to localized changes in bond lengths and angles in its vicinity. The high electronegativity of fluorine is expected to induce a significant dipole moment in the molecule, altering its electrostatic potential surface compared to the non-fluorinated indan.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value | Comparison with 2,3-dihydro-1H-indene |

|---|---|---|

| C-F Bond Length | ~1.35 Å | N/A |

| C-C Bond Lengths (aromatic) | 1.39 - 1.41 Å | Minor perturbation |

| C-C Bond Lengths (aliphatic) | 1.53 - 1.55 Å | Minor perturbation |

Computational Modeling of Reaction Mechanisms in the Synthesis of this compound

Computational modeling is a valuable asset in understanding the reaction mechanisms involved in the synthesis of fluorinated compounds. The synthesis of this compound would likely involve electrophilic or nucleophilic fluorination of a suitable indan derivative. Computational studies can be employed to model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and thermodynamics.

For instance, if the synthesis proceeds via the fluorination of indanol, DFT calculations could be used to model the reaction pathway, including the activation energies of each step. This would help in identifying the rate-determining step and optimizing reaction conditions. Theoretical investigations into the fluorination of other organic molecules have demonstrated the utility of such models in predicting reaction outcomes. adeliaaquino.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry provides a reliable method for predicting spectroscopic parameters, which can be crucial for the characterization of novel compounds like this compound. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy.

The predicted NMR spectra would be a valuable tool for experimentalists in confirming the structure of the synthesized molecule. For example, the ¹⁹F NMR chemical shift is highly sensitive to the electronic environment of the fluorine atom. The coupling constants between fluorine and adjacent protons (J-coupling) can also be calculated, providing further structural information. Studies on other fluorinated organic compounds have shown a strong correlation between computationally predicted and experimentally measured NMR parameters. nih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Key Coupling Constants (Hz) |

|---|---|---|

| ¹H | Aromatic: 7.1-7.3, Aliphatic: 2.0-3.5 | ²J(H-F), ³J(H-F) |

| ¹³C | Aromatic: 120-145, Aliphatic: 25-45, C-F: ~90 | ¹J(C-F), ²J(C-F) |

Conformational Analysis and Stereochemical Predictions through Molecular Mechanics and Dynamics

The five-membered ring of the indan scaffold is not planar and can exist in different conformations. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are computationally less expensive than quantum chemical calculations and are well-suited for exploring the potential energy surface of flexible molecules.

These simulations can identify the most stable conformers and the energy barriers between them. The introduction of the fluorine atom may influence the conformational preferences of the five-membered ring. Furthermore, if the molecule is chiral, these computational methods can help in predicting the relative stabilities of different stereoisomers. This information is critical in understanding the molecule's three-dimensional structure and its potential interactions with other molecules.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-1H-indene (Indan) |

| 1H-indene-1,3(2H)-dione |

Synthetic Applications of 2 Fluoro 2,3 Dihydro 1h Indene in Complex Molecule Construction

Role as a Chiral Building Block in Asymmetric Synthesis

The C2 position of the 2,3-dihydro-1H-indene skeleton is a prochiral center. The introduction of a fluorine atom at this position, followed by enantioselective reactions, could theoretically yield chiral building blocks. These chiral synthons, possessing a stereodefined fluorine-bearing carbon, would be of significant interest in medicinal chemistry, as the incorporation of fluorine can modulate the biological activity and pharmacokinetic properties of drug candidates.

Enantioselective synthesis could potentially be achieved through various established methods, including:

Enzymatic resolution: Utilizing lipases or other enzymes to selectively acylate or hydrolyze a racemic mixture of a 2-fluoro-2,3-dihydro-1H-indenol derivative.

Asymmetric catalysis: Employing chiral catalysts to direct the stereochemical outcome of reactions at or adjacent to the C2 position.

Despite the potential, specific examples of the successful application of 2-fluoro-2,3-dihydro-1H-indene as a chiral building block in asymmetric synthesis are not widely reported in peer-reviewed literature.

Integration into Fused-Ring and Polycyclic Organic Frameworks

The indane core of this compound provides a rigid template for the construction of more complex fused-ring and polycyclic systems. The aromatic portion of the molecule can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups that can then be used in cyclization reactions. Furthermore, the five-membered ring can be functionalized to participate in annulation strategies.

Potential synthetic routes for integrating this building block into larger frameworks could include:

Diels-Alder reactions: Functionalization of the aromatic ring with a diene or dienophile moiety could enable cycloaddition reactions to form new six-membered rings.

Cross-coupling reactions: Introduction of a halide or triflate on the aromatic ring would allow for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to build larger polycyclic aromatic systems.

Friedel-Crafts reactions: The aromatic ring can act as a nucleophile in intramolecular or intermolecular Friedel-Crafts reactions to form new carbon-carbon bonds and additional rings.

However, a survey of the current literature does not provide specific instances of this compound being used for the synthesis of complex fused-ring or polycyclic organic frameworks.

Precursor for the Synthesis of Specific Fluoroorganic Compounds

The strategic placement of the fluorine atom in this compound makes it a potential precursor for a range of other fluoroorganic compounds. The fluorine atom can influence the reactivity of adjacent functional groups and direct the regioselectivity of certain reactions.

For instance, derivatives of this compound could be precursors for:

Fluorinated pharmaceuticals: The indane scaffold is present in some bioactive molecules. A fluorinated analogue could exhibit enhanced biological activity or improved metabolic stability.

Fluorinated agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of pesticides and herbicides.

While the synthesis of various fluorinated indane derivatives has been reported, the specific use of this compound as a starting material for the targeted synthesis of other complex fluoroorganic compounds is not extensively documented.

Utility in the Development of Advanced Organic Materials

The incorporation of fluorine into organic molecules can significantly impact their electronic and physical properties, making them suitable for applications in materials science. Fluorinated compounds often exhibit enhanced thermal stability, different electronic properties, and unique packing characteristics in the solid state.

Theoretically, this compound could be a building block for:

Organic electronics: Polymers or small molecules containing the 2-fluoroindane moiety might possess interesting charge-transport properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Fluorinated polymers: Polymerization of functionalized this compound monomers could lead to new polymers with desirable properties such as low surface energy, high thermal stability, and specific optical properties.

While the field of fluorinated organic materials is an active area of research, there is a lack of specific studies detailing the synthesis and characterization of advanced organic materials derived from this compound.

Conclusion and Future Research Directions in 2 Fluoro 2,3 Dihydro 1h Indene Chemistry

Summary of Key Achievements in the Synthesis and Reactivity of 2-Fluoro-2,3-dihydro-1H-indene

The synthesis of this compound has been approached through several strategic pathways, primarily involving the fluorination of readily available indane precursors. A significant achievement has been the development of methods for the selective introduction of a single fluorine atom at the C2 position of the indane ring.

One of the notable synthetic routes involves the fluorination of 2-indanol. This transformation can be achieved using various fluorinating agents, with deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) being a common choice. The reaction proceeds via the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with fluoride (B91410).

Another key approach is the electrophilic fluorination of 2-indanone (B58226) derivatives. For instance, the catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates has been successfully demonstrated using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). mdpi.comnih.gov This method allows for the introduction of fluorine at the C2 position with high enantioselectivity, providing access to chiral fluorinated building blocks. Subsequent decarboxylation and reduction of the ketone functionality would then yield the desired this compound.

Identification of Current Challenges and Emerging Methodologies

Despite the progress made, several challenges remain in the synthesis and manipulation of this compound.

Regio- and Stereoselectivity: A primary challenge is achieving high regio- and stereoselectivity during the fluorination step. The selective monofluorination of the indane skeleton at the C2 position without competing reactions at other sites requires careful selection of substrates and reaction conditions. In cases where a chiral center is generated, controlling the stereochemical outcome remains a significant hurdle.

Harsh Reaction Conditions: Many traditional fluorination methods employ harsh or hazardous reagents, such as strong acids or highly reactive fluorine sources. nih.gov This not only poses safety concerns but can also limit the functional group tolerance of the reaction, making it unsuitable for complex substrates.

Emerging Methodologies: To address these challenges, researchers are exploring novel and milder fluorination techniques.

Late-Stage Fluorination: The concept of introducing fluorine at a late stage in a synthetic sequence is gaining traction. This approach avoids carrying the fluorine atom through multiple synthetic steps and allows for the diversification of complex molecules.

Catalytic Methods: The development of catalytic, and particularly enantioselective, fluorination reactions is a major focus. The use of chiral catalysts can provide access to enantiomerically pure fluorinated compounds, which is crucial for applications in medicinal chemistry. nih.govresearchgate.net

Flow Chemistry: Continuous flow technologies are being investigated to improve the safety and efficiency of fluorination reactions. Flow reactors can offer better control over reaction parameters, such as temperature and reaction time, and can minimize the handling of hazardous reagents.

Outlook for Novel Synthetic Transformations and Applications in Organic Synthesis

The future of this compound chemistry is promising, with several exciting avenues for exploration.

Novel Synthetic Transformations: There is a significant opportunity to develop novel synthetic transformations that utilize this compound as a key building block. The unique electronic properties conferred by the fluorine atom can be exploited to control the regioselectivity of subsequent reactions on the indane scaffold. For example, the fluorine atom could act as a directing group in electrophilic aromatic substitution reactions or influence the outcome of metal-catalyzed cross-coupling reactions.

Applications in Organic Synthesis: As a versatile intermediate, this compound holds potential for the synthesis of a wide range of complex organic molecules. Its rigid bicyclic structure makes it an attractive scaffold for the design of novel bioactive compounds. The introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govmdpi.commdpi.com Therefore, fluorinated indane derivatives are of great interest in medicinal chemistry for the development of new therapeutic agents. researchgate.net

The continued development of efficient and selective methods for the synthesis of this compound, coupled with a deeper understanding of its reactivity, will undoubtedly unlock its full potential as a valuable tool for organic synthesis and drug discovery. Future research will likely focus on expanding the scope of catalytic and asymmetric fluorination methods, exploring its utility in the synthesis of complex natural products and pharmaceuticals, and investigating the impact of the fluorine atom on the biological activity of indane-based molecules. researchgate.net

Q & A

Q. What are the most effective synthetic routes for 2-Fluoro-2,3-dihydro-1H-indene, and how do reaction conditions influence halogen substitution?

- Methodological Answer : Fluorination can be achieved via nucleophilic substitution using potassium fluoride (KF) or electrophilic fluorinating agents like Selectfluor®. For example, substituting bromine in 2-bromo-2,3-dihydro-1H-indene with fluorine requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance nucleophilicity . Catalyst systems such as Pd/C or Ni-based catalysts may improve yield in hydrogenation steps for precursor synthesis . Key parameters to optimize include solvent polarity, temperature, and stoichiometry of the fluorinating agent.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve the bicyclic framework and fluorine position. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

- Spectroscopy :

- ¹⁹F NMR : Chemical shifts between -160 to -220 ppm confirm fluorine attachment to the indene backbone.

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₉H₉F) with a mass of 136.07 g/mol.

Q. What are the key physicochemical properties of this compound, and how do they compare to other halogenated analogs?

- Methodological Answer :

- Lipophilicity : Calculated XLogP3 values (e.g., ~2.5) indicate moderate hydrophobicity, lower than bromine or iodine analogs due to fluorine’s electronegativity .

- Thermal stability : TGA analysis shows decomposition onset at ~200°C, higher than chloro-analogs (~180°C) due to stronger C-F bonds .

- Hydrogen bonding : Fluorine’s low polar surface area (17.1 Ų) reduces hydrogen-bond acceptor capacity compared to hydroxyl or amine derivatives .

Advanced Research Questions

Q. How does the electronic effect of fluorine influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the indene ring for electrophilic aromatic substitution but deactivates it for Friedel-Crafts alkylation. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids at positions meta to fluorine. DFT calculations reveal that fluorine lowers the LUMO energy (-1.8 eV) at the substitution site, favoring nucleophilic attack . Contrast with bromine analogs (LUMO -1.5 eV) shows slower kinetics for fluorine derivatives.

Q. What computational strategies are recommended for predicting the pharmacological activity of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Use descriptors like molar refractivity, topological polar surface area, and dipole moments from Gaussian09 calculations.

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2 or kinase enzymes). Fluorine’s small van der Waals radius (1.47 Å) enables tighter binding in hydrophobic pockets compared to bulkier halogens .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.3) and CYP450 inhibition risk (CYP2D6 IC₅₀ = 8 µM) .

Q. How can contradictory data on the oxidative stability of this compound be resolved?

- Methodological Answer : Contradictions in oxidation studies (e.g., variable yields of ketone products) may arise from trace metal impurities or solvent effects.

- Controlled experiments :

Compare oxidation with mCPBA in dichloromethane vs. acetonitrile.

Use ICP-MS to quantify residual Pd/Ni from synthesis steps.

- EPR spectroscopy : Detect radical intermediates during oxidation to identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.